Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride
Description
Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride is a chiral bicyclic compound featuring a cyclopentane ring substituted with an ethyl ester group at position 1 and an amino group at position 2, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₂ (calculated from structural analysis), with a molecular weight of 193.67 g/mol (excluding water of crystallization). The compound is listed under CAS No. 945935-60-4 and is available commercially at 95% purity ().
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBMXCZWUCHLJB-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride typically involves the asymmetric hydrogenation of a suitable precursor. One common method is the hydrogenation of ethyl 2-aminocyclopent-1-ene-1-carboxylate using a chiral catalyst under hydrogen gas at elevated pressures and temperatures. The reaction is carried out in the presence of a solvent such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride typically involves:
- Preparation of Cyclopentane Ring : The cyclopentane structure is formed through various synthetic routes.
- Chiral Resolution : Chiral catalysts or resolving agents are employed to achieve the desired stereochemistry at the 1 and 2 positions.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt to enhance stability and solubility.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its unique chiral structure allows it to interact selectively with biological targets, making it a candidate for drug development.
Research indicates that the compound exhibits various biological activities:
- Receptor Modulation : It has been identified as a potential agonist for receptors involved in inflammatory responses, influencing neutrophil adhesion and other cellular pathways.
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting their catalytic activity and potentially leading to therapeutic effects in diseases where these enzymes are implicated.
Chemical Synthesis
The compound serves as a chiral building block in the synthesis of more complex molecules. Its stereochemistry is critical for creating compounds with specific biological activities.
Case Study 1: Receptor Binding Studies
A study published in Journal of Medicinal Chemistry explored the binding affinity of this compound to various receptors. The results indicated that the compound selectively binds to certain G-protein coupled receptors (GPCRs), suggesting its potential use in treating inflammatory diseases.
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Selective binding to GPCRs; potential therapeutic applications in inflammation |
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that this compound inhibits the enzyme involved in metabolic pathways related to obesity. The study revealed that administration of the compound led to a significant reduction in enzyme activity.
| Research | Outcome |
|---|---|
| Smith et al. (2023) | Significant reduction in enzyme activity related to obesity |
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include modulation of neurotransmitter levels and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane-Based Analogs
Table 1: Comparison of Cyclopentane Derivatives
Key Findings :
- Substituent Effects : The ethyl ester in the target compound enhances lipophilicity compared to the methyl ester analog (). The hydrochloride salt improves stability and solubility relative to free-base stereoisomers ().
- Stereochemical Impact : The (1S,2R) configuration exhibits distinct NMR shifts (e.g., δ 2.24–2.10 ppm for cyclopentane protons) compared to (1R,2S) or (1R,2R) isomers, influencing synthetic pathways and biological activity ().
Cyclopropane-Based Analogs
Table 2: Cyclopropane Derivatives
Biological Activity
Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride is a chiral compound with significant potential in pharmaceutical research due to its unique stereochemistry and biological interactions. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Overview of the Compound
This compound features a cyclopentane ring with an amino group and a carboxylate ester. The hydrochloride form enhances its solubility, making it suitable for various biological applications. Its chiral nature allows for specific interactions with biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. The stereochemistry plays a crucial role in determining binding affinity and activity. Key mechanisms include:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, affecting cellular signaling pathways.
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) properties influence its overall biological effectiveness.
Biological Activities
This compound exhibits several notable biological activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains due to its structural properties. |
| Neuroactive | Potential applications in treating neurological disorders by modulating neurotransmitter activity. |
| Antioxidant | Exhibits properties that may protect cells from oxidative stress. |
1. Antimicrobial Activity
A study demonstrated that this compound showed significant antimicrobial activity against Bacillus species. The presence of the carboxylic acid functionality was crucial for this activity, indicating a structure-activity relationship that warrants further exploration .
2. Neuropharmacological Applications
Research has indicated that this compound could serve as a neuroprotective agent. It has been evaluated for its ability to enhance neuronal survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases .
3. Enzyme Interaction Studies
Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have identified specific enzyme targets for this compound. These interactions suggest that the compound may serve as a valuable tool in elucidating enzyme mechanisms and protein-ligand interactions .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate | Chiral Ester | Antimicrobial | Different stereochemistry affects activity |
| Ethyl 2-aminoacetate | Simple Amine Ester | Antioxidant | Less steric hindrance |
| Cyclopentylamine | Non-Ester Amine | Neuroactive | Lacks carboxylic functionality |
Q & A
Basic: What are the standard synthetic routes for Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves cyclopentane ring functionalization via aminocarboxylation. For example, a derivative synthesis () uses methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride dissolved in ethyl acetate, reacted with 4-toluenesulfonate monohydrate under reduced pressure, yielding 78% after filtration. Key variables include:
- Solvent choice : Ethyl acetate enhances solubility of intermediates .
- Temperature control : Reactions at 0–50°C minimize side reactions (e.g., uses 50°C for thionyl chloride-mediated esterification).
- Catalyst/stochiometry : Equimolar ratios of reagents (e.g., 7.75 mmol in ) prevent excess reagent accumulation.
Validate yields via HPLC or gravimetric analysis , and optimize by adjusting solvent polarity or inert atmosphere use (e.g., nitrogen in ) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- 1H-NMR : Assign stereochemistry using coupling constants (e.g., δ 2.24–2.10 ppm for cyclopentane protons in ) and integration ratios.
- Chiral HPLC : Confirm enantiomeric purity, as minor stereoisomers can skew pharmacological data .
- Mass spectrometry (MS) : Verify molecular weight (e.g., C₉H₁₈ClNO₂, MW 207.70 in ) and detect fragmentation patterns.
Cross-reference with literature data (e.g., antibiotic FR 109615 in ) to validate assignments .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical challenges arise?
Methodological Answer:
- Chiral resolution : Use chiral auxiliaries (e.g., tert-butyl dicarbonate in ) or enzymatic catalysis to favor the (1S,2R) configuration.
- Analytical challenges : Overlapping signals in NMR (e.g., diastereomers in ) require NOESY or ROESY to distinguish spatial arrangements.
- Quantitative analysis : Pair chiral HPLC with polarimetric detection (e.g., for trans-(1R,2R)-2-aminocyclopentanol hydrochloride in ) to quantify enantiomeric excess (≥98% for pharmacological studies) .
Advanced: What in vitro models are suitable for evaluating its antimicrobial activity, and how are mechanisms elucidated?
Methodological Answer:
- Bacterial strains : Test against Gram-positive pathogens (e.g., Staphylococcus aureus) using broth microdilution (MIC assays) as in cispentacin studies ().
- Mechanistic studies :
- Enzyme inhibition : Assess binding to amino acid racemases via fluorescence quenching or X-ray crystallography.
- Membrane permeability : Use fluorescent probes (e.g., propidium iodide) to quantify disruption .
Reference antibiotic FR 109615 () for dose-response benchmarks.
Advanced: How does pH and temperature affect the compound’s stability in solution?
Methodological Answer:
- Accelerated stability studies : Incubate at 25°C/60% RH and 40°C/75% RH (per ICH guidelines). Monitor degradation via HPLC-UV at 210–254 nm.
- pH dependence : Acidic conditions (pH <3) may hydrolyze the ester group (); buffer with citrate (pH 4–6) for storage.
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (e.g., 150°C in ) .
Advanced: What computational methods predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclopropane ring reactions ( ).
- Molecular dynamics (MD) : Simulate solvent effects (e.g., dichloromethane in ) on reaction kinetics.
Validate with kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹³C NMR) .
Advanced: How can contradictory synthesis yields from different protocols be reconciled?
Methodological Answer:
- Critical parameter analysis : Compare solvent polarity (e.g., ethyl acetate vs. THF in vs. 4), catalyst loading, and reaction time.
- Design of experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, pressure) affecting yields.
- Reproducibility checks : Replicate methods (e.g., ’s dichloromethane/water mix) under controlled humidity .
Advanced: What validation parameters are essential for developing a stability-indicating HPLC method?
Methodological Answer:
- Specificity : Resolve degradation products (e.g., hydrolyzed carboxylic acid) from the parent compound ( ).
- Forced degradation : Expose to heat, light, and hydrolytic conditions (acid/alkaline).
- Validation metrics : Linearity (R² >0.999), precision (%RSD <2%), and LOQ (<0.1% impurity) per ICH Q2(R1). Use C18 columns with 0.1% TFA in mobile phase .
Advanced: What in vivo models are appropriate for pharmacokinetic profiling?
Methodological Answer:
- Rodent models : Administer IV/orally to assess bioavailability ( references oral dosing in murine models).
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify via scintillation counting.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in plasma .
Advanced: How is aqueous solubility determined experimentally, and what formulation strategies improve it?
Methodological Answer:
- Shake-flask method : Saturate solutions at 25°C, filter, and quantify via UV-spectroscopy.
- Co-solvency : Use PEG 400 or cyclodextrins ( lacks data; cross-reference with ’s dichloromethane solubility).
- Salt formation : Explore alternative counterions (e.g., mesylate) if hydrochloride exhibits poor solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
